2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one
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Overview
Description
2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one is a brominated nitro compound with a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one typically involves the bromination of 6-methyl-6-nitrocyclohexa-2,4-dien-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes, but on a larger scale. The reaction conditions are optimized to achieve high yields and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with substituted nucleophiles at the bromine positions.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms of the nitro group.
Scientific Research Applications
2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Organic Synthesis: Used as a reagent for selective nitration of aromatic compounds.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The bromine atoms and nitro group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one: Similar structure but different bromination pattern.
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: Another brominated cyclohexadienone with different substitution pattern.
Uniqueness
2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one is unique due to its specific bromination pattern and the presence of both methyl and nitro groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
84202-72-2 |
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Molecular Formula |
C7H3Br4NO3 |
Molecular Weight |
468.72 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C7H3Br4NO3/c1-7(12(14)15)5(11)3(9)2(8)4(10)6(7)13/h1H3 |
InChI Key |
MQGUGEBRRCBPSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=C(C1=O)Br)Br)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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